The synthesis of cis-(-)-Paroxetine Hydrochloride typically involves several steps, focusing on achieving high enantiomeric purity. A common synthetic route begins with 4-fluorobenzaldehyde, which undergoes a series of reactions to construct the piperidine ring and introduce necessary functional groups.
Cis-(-)-Paroxetine Hydrochloride has a molecular formula of CHClFNO and a molecular weight of approximately 345.83 g/mol. The structure features:
The stereochemistry is crucial as it influences the drug's activity and interaction with biological targets.
Cis-(-)-Paroxetine Hydrochloride participates in various chemical reactions, primarily during its synthesis and metabolism:
Cis-(-)-Paroxetine Hydrochloride functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism involves binding to the serotonin transporter (SERT), preventing serotonin from being reabsorbed into presynaptic neurons. Studies have shown that paroxetine exhibits high binding affinity for SERT compared to other SSRIs, contributing to its therapeutic effects in mood disorders .
Cis-(-)-Paroxetine Hydrochloride exhibits several notable physical and chemical properties:
Cis-(-)-Paroxetine Hydrochloride has significant applications in clinical settings:
cis-(-)-Paroxetine hydrochloride is formally identified by the IUPAC name (3R,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride [3] [7]. This designation explicitly defines the absolute stereochemistry at the C3 and C4 positions of the piperidine ring. The compound is registered under CAS number 105813-04-5 and carries the UNII code WR7U5L8J6B, which distinguishes it from other stereoisomers and salts [5] [7].
Alternative chemical names reflect its stereospecific configuration:
Table 1: Nomenclature of cis-(-)-Paroxetine Hydrochloride
Nomenclature Type | Designation |
---|---|
IUPAC Name | (3R,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride |
CAS Registry Number | 105813-04-5 |
UNII Identifier | WR7U5L8J6B |
Stereochemical Descriptors | (−)-cis, (3R,4R)-configured |
Molecular Formula | C₁₉H₂₀FNO₃·HCl (C₁₉H₂₁ClFNO₃) |
The therapeutic paroxetine used clinically is the (-)-trans-(3S,4R) enantiomer [1] [2]. In contrast, cis-(-)-paroxetine hydrochloride adopts a (3R,4R) configuration, where the 4-fluorophenyl and benzodioxolyloxymethyl substituents reside on the same face of the piperidine ring. This spatial arrangement fundamentally alters its biological interactions compared to the trans isomer [3] [7].
Chiral antidepressants exhibit pronounced stereoselectivity in pharmacodynamics. For paroxetine, the trans configuration optimally inhibits serotonin reuptake, while the cis diastereomer shows significantly reduced affinity for the serotonin transporter (SERT) [2]. The synthesis of paroxetine typically generates cis impurities, necessitating rigorous chiral purification to exclude these pharmacologically inferior forms [1] [3].
Table 2: Stereoisomers of Paroxetine Hydrochloride
Isomer | Configuration | CAS Number | Biological Activity |
---|---|---|---|
Therapeutic Paroxetine | (−)-trans-(3S,4R) | 61869-08-7 | Potent serotonin reuptake inhibition |
cis-(-)-Paroxetine HCl | (3R,4R) | 105813-04-5 | Minimal antidepressant activity |
cis-(+)-Paroxetine | (3S,4S) | 105813-05-6 | Not well characterized |
trans-(+)-Paroxetine | (3R,4S) | 105813-03-4 | Negligible activity |
The crystalline structure of cis-(-)-paroxetine hydrochloride remains less documented than its trans counterpart. Available data indicate it predominantly exists as an anhydrous crystalline solid [7]. In contrast, therapeutic paroxetine hydrochloride crystallizes as a hemihydrate (water content ≈2.2%), which exhibits superior thermodynamic stability under ambient conditions [1].
While trans-paroxetine hydrochloride hemihydrate demonstrates remarkable solid-state stability (resisting degradation at ≤80°C, 75% relative humidity, and intense light) [1], no equivalent stability studies for the cis isomer are reported. Its primary relevance lies in being a process-related impurity during paroxetine synthesis, requiring control at levels <0.15% per ICH guidelines [1] [3].
Table 3: Solid-State Characteristics of Paroxetine Hydrochloride Isomers
Property | cis-(-)-Paroxetine HCl | (-)-trans-Paroxetine HCl (Therapeutic) |
---|---|---|
Hydration State | Anhydrous | Hemihydrate |
Crystalline Form | Not fully characterized | Stable polymorph (Form I) |
Stability Under Stress | No published data | Resists thermal/humidity/light degradation |
Role in Pharmaceuticals | Synthesis impurity | Active pharmaceutical ingredient (API) |
Nuclear Magnetic Resonance (NMR):The (3R,4R) configuration generates distinct NMR patterns. Key features include:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows:
Infrared Spectroscopy (IR):Prominent absorptions include:
UV-Vis and Chromatography:
Table 4: Spectroscopic Signatures of cis-(-)-Paroxetine Hydrochloride
Technique | Key Spectral Assignments | Structural Significance |
---|---|---|
¹H NMR | δ 2.5–3.2 ppm (piperidine CH₂), δ 4.2–4.6 ppm (OCH₂), δ 6.7–7.3 ppm (aromatic H) | Cis ring junction, substituent connectivity |
ESI-MS | m/z 330.2 [M+H]⁺ (free base); m/z 192.1, 138.0 fragments | Molecular mass confirmation, cleavage patterns |
IR | 2400–3000 cm⁻¹ (N⁺-H), 1220 cm⁻¹ (C-F), 1040/940 cm⁻¹ (benzodioxole) | Ionic form, functional groups |
HPLC | tR = 8.2 min (C18 column, acetonitrile:buffer) | Purity assessment, differentiation from trans isomer |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1